N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLDECCXYMPRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a halogenation reaction, where a phenyl ring is treated with a chlorinating agent.
Attachment of the fluorobenzamide moiety: The fluorobenzamide group is introduced through a coupling reaction between the oxadiazole ring and a fluorobenzamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), can be employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antitubercular properties.
Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with key analogues from recent studies:
Key Observations
Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound and OZE-III enhances antimicrobial activity compared to OZE-I’s bulkier naphthalenyl group. However, OZE-III’s pentanamide group may reduce polarity, limiting solubility compared to the target’s fluorobenzamide .
Compounds with extended chains (e.g., ) may suffer from reduced bioavailability due to increased flexibility and steric hindrance.
Insecticidal vs. Antimicrobial Focus :
- Furan-carboxamide derivatives (e.g., a4 ) prioritize insecticidal activity, likely due to the furan moiety’s affinity for insect chitin synthases. The target compound’s fluorobenzamide may redirect selectivity toward bacterial targets.
Research Findings and Implications
- aureus. Fluorine’s electronegativity could enhance binding to bacterial cell wall synthesis enzymes .
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s methods, where yields of 70–89% were achieved for analogous oxadiazoles .
- Physicochemical Properties : The target’s molecular weight (317.7 g/mol) falls within the optimal range for drug-likeness (≤500 g/mol), contrasting with bulkier analogues like OZE-II (488.51 g/mol) that may face ADME challenges .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a 1,3,4-oxadiazole ring, which is known for its role in various biological activities. The presence of the chlorophenyl and fluorobenzamide groups enhances its pharmacological profile.
1. Antioxidant Activity
Research indicates that oxadiazole derivatives exhibit potent antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals effectively, as evidenced by assays measuring reducing power and free radical scavenging activity. Specifically, this compound showed significant antioxidant activity comparable to established antioxidants .
2. Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, this compound was tested against various cancer cell lines, including pancreatic cancer (PANC-1) and HEK293 cells. The compound induced apoptosis in cancer cells through the activation of apoptotic signaling pathways .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PANC-1 | 15.6 | Induction of apoptosis |
| HEK293 | 22.3 | Cell cycle arrest |
3. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Studies indicate that it acts as an inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 5.6 | 21.25 (Thiourea) |
| Urease | 8.9 | Not applicable |
The biological activities of this compound can be attributed to its ability to interact with various biomolecules:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Anticancer Mechanism : It activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins in cancer cells.
- Enzyme Inhibition Mechanism : The oxadiazole ring facilitates binding to the active site of enzymes like AChE and urease, thereby inhibiting their activity.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- In Vitro Anticancer Study : A study conducted on PANC-1 cells revealed that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis through caspase activation.
- Enzyme Inhibition Study : Another study focused on the inhibitory effects on AChE showed that the compound not only inhibited enzyme activity but also improved cognitive function in animal models when administered over a period.
Q & A
Q. What are the established synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of 4-chlorophenyl hydrazide derivatives using reagents like bromine cyanide in methanol .
- Step 2 : Coupling of the oxadiazole intermediate with 4-fluorobenzoyl chloride under alkaline conditions (e.g., NaH in THF) .
- Characterization : Intermediates and final products are validated using IR spectroscopy (to confirm functional groups like C=O and C-N) and (to verify aromatic proton integration and substituent positions) .
Q. What biological activities have been reported for this compound, and what assays are commonly used?
- Antimicrobial Activity : Tested via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, E. coli) .
- Antitubercular Activity : Evaluated using Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC values typically ≤6.25 µg/mL) .
- Anti-inflammatory Potential : Assessed through COX-2 inhibition assays or carrageenan-induced rat paw edema models .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies of this compound?
Contradictions often arise from structural analogs or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing 4-fluorobenzamide with methylsulfanyl groups alters antimicrobial potency) .
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, solvent, cell lines) to isolate variables .
- Computational Modeling : Use molecular docking to predict binding affinities to targets like mycobacterial enzymes or human kinases .
Example SAR Table :
| Substituent on Oxadiazole | Biological Activity (MIC, µg/mL) | Target Organism | Reference |
|---|---|---|---|
| 4-Fluorobenzamide | 3.12 (Antimicrobial) | S. aureus | |
| 3-Methylsulfanylbenzamide | 6.25 (Antitubercular) | M. tuberculosis |
Q. What crystallographic tools and software are recommended for structural elucidation of this compound and its derivatives?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths/angles and confirms the oxadiazole ring geometry.
- Software :
- SHELXL : For refinement of small-molecule structures .
- WinGX/ORTEP : For visualizing anisotropic displacement parameters and generating publication-ready figures .
- Example Data : A derivative, N-[4-chlorophenyl]-2-((5-(4-oxophthalazin-yl)-oxadiazol-2-yl)thio)acetamide, showed a dihedral angle of 85.2° between oxadiazole and benzene rings, confirmed via SCXRD .
Q. How can synthetic yield be optimized for this compound under varying reaction conditions?
Key factors include:
- Catalyst Selection : Use of NaH or KCO in THF improves coupling efficiency .
- Temperature Control : Cyclization at 60–80°C minimizes side-product formation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
Q. What mechanistic hypotheses explain the compound’s antitubercular activity?
Proposed mechanisms include:
- Enzyme Inhibition : Binding to mycobacterial InhA (enoyl-ACP reductase) or KatG (catalase-peroxidase), disrupting cell wall synthesis .
- Metal Chelation : The oxadiazole nitrogen may coordinate with Fe/Cu, impairing bacterial redox homeostasis .
- Validation Methods : Use gene knockout strains or isothermal titration calorimetry (ITC) to confirm target engagement .
Methodological Guidance
Q. What analytical techniques are critical for purity assessment and stability studies?
- HPLC-PDA : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., heat, UV light) .
- Mass Spectrometry (HRMS) : Confirms exact mass (e.g., m/z 402.039038 for the parent ion) and fragmentation patterns .
Q. How can researchers design derivatives to improve pharmacokinetic properties?
- Lipophilicity Modulation : Introduce electron-withdrawing groups (e.g., -CF) to enhance blood-brain barrier penetration .
- Prodrug Strategies : Esterify the benzamide group to improve oral bioavailability .
Data Contradiction Analysis
- Case Study : Discrepancies in antimicrobial MIC values may stem from assay protocols (e.g., broth microdilution vs. agar diffusion). Cross-validation using standardized CLSI guidelines is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
